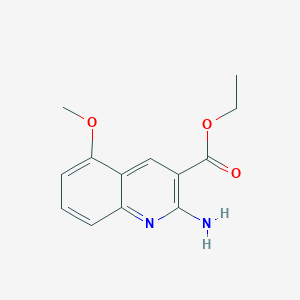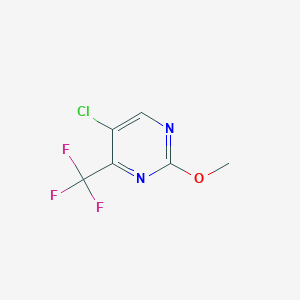
5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methoxy aniline in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to form the desired compound . Another approach involves the Suzuki coupling reaction, where a boronic acid derivative is used in the presence of a palladium catalyst to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of cost-effective reagents and simple equipment makes the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Boronic acids or esters with palladium catalysts.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized derivatives such as aldehydes or acids.
- Coupled products with extended aromatic systems .
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrimidine-based drugs .
Medicine: Its structural features are explored for designing drugs with improved efficacy and reduced side effects .
Industry: In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit potent biological activities against various pests .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4ClF3N2O |
|---|---|
Poids moléculaire |
212.56 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
Clé InChI |
FHAGLTOFSZHDAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=N1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


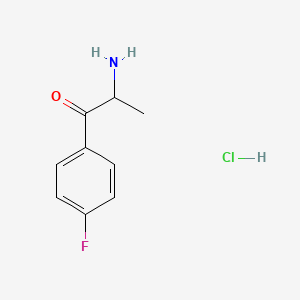
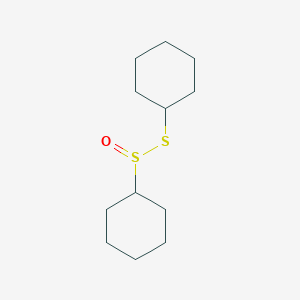
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
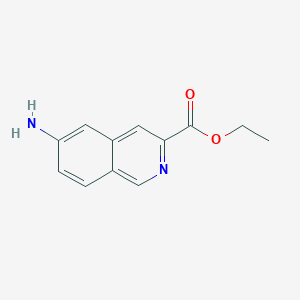
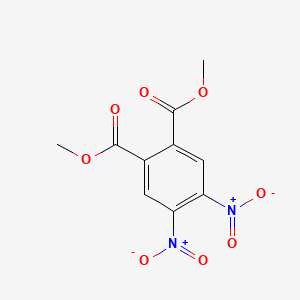
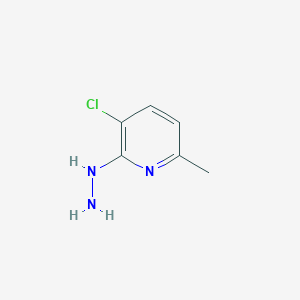
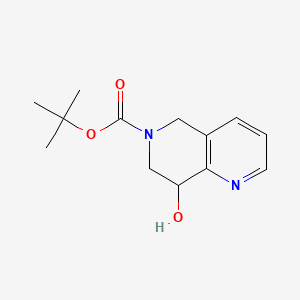
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
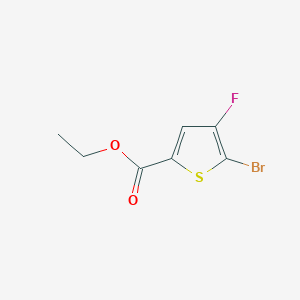
![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)
![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
